molecular formula C8H6N2O3 B3352038 Methyl 2-isocyanatopyridine-3-carboxylate CAS No. 415682-13-2

Methyl 2-isocyanatopyridine-3-carboxylate

Cat. No.: B3352038
CAS No.: 415682-13-2
M. Wt: 178.14 g/mol
InChI Key: LZWILHAHBXYXDW-UHFFFAOYSA-N
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Description

Methyl 2-isocyanatopyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an isocyanate group attached to the second position of the pyridine ring and a carboxylate ester group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-isocyanatopyridine-3-carboxylate typically involves the reaction of 2-aminopyridine with phosgene to form 2-isocyanatopyridine. This intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent the decomposition of reactive intermediates.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isocyanatopyridine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives, respectively.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

    Cycloaddition: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous solutions are used under mild acidic or basic conditions.

    Cycloaddition: Reactions are often conducted under thermal or photochemical conditions, depending on the nature of the reactants.

Major Products:

    Urea and Carbamate Derivatives: Formed from nucleophilic substitution reactions.

    Amines: Resulting from hydrolysis of the isocyanate group.

    Heterocyclic Compounds: Produced through cycloaddition reactions.

Scientific Research Applications

Methyl 2-isocyanatopyridine-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds and functionalized pyridines.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.

    Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.

    Biological Studies: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 2-isocyanatopyridine-3-carboxylate involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic species, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic structures.

Comparison with Similar Compounds

    Methyl 2-isocyanatopyridine-4-carboxylate: Similar structure but with the isocyanate group at the fourth position.

    Ethyl 2-isocyanatopyridine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-isocyanatopyridine-5-carboxylate: Similar structure but with the isocyanate group at the fifth position.

Uniqueness: Methyl 2-isocyanatopyridine-3-carboxylate is unique due to the specific positioning of the isocyanate and carboxylate groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable compound in the synthesis of specialized organic molecules and in various research applications.

Properties

IUPAC Name

methyl 2-isocyanatopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-8(12)6-3-2-4-9-7(6)10-5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWILHAHBXYXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573714
Record name Methyl 2-isocyanatopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415682-13-2
Record name Methyl 2-isocyanatopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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